2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde
Overview
Description
2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, featuring hydroxyl groups at the 2 and 5 positions and a hydroxyethyl group at the 5 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde typically involves the formylation of 2-hydroxy-5-(2-hydroxyethyl)phenol. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide to introduce the formyl group at the ortho position relative to the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, focusing on yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base for ether formation.
Major Products
Oxidation: 2-Hydroxy-5-(2-hydroxyethyl)benzoic acid.
Reduction: 2-Hydroxy-5-(2-hydroxyethyl)benzyl alcohol.
Substitution: 2-Hydroxy-5-(2-hydroxyethyl)benzyl ethers or esters.
Scientific Research Applications
2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde can be compared with other similar compounds, such as:
2-Hydroxybenzaldehyde: Lacks the hydroxyethyl group, making it less hydrophilic.
5-Hydroxy-2-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyethyl group, affecting its reactivity and solubility.
2-Hydroxy-3-(2-hydroxyethyl)benzaldehyde: The position of the hydroxyethyl group is different, which can influence its chemical behavior and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-hydroxy-5-(2-hydroxyethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-4-3-7-1-2-9(12)8(5-7)6-11/h1-2,5-6,10,12H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURUGWBLFREUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20763069 | |
Record name | 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20763069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110005-81-7 | |
Record name | 2-Hydroxy-5-(2-hydroxyethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20763069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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